4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase (HDAC) inhibitors. It has been extensively studied for its anti-cancer properties and has shown promising results in preclinical and clinical trials.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide involves the inhibition of HDAC enzymes, which leads to the accumulation of acetylated histones and the alteration of chromatin structure. This, in turn, affects the expression of genes involved in cell proliferation, differentiation, and apoptosis. 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and physiological effects:
4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors). It has also been shown to enhance the immune response against cancer cells and reduce the invasiveness of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide in lab experiments is its specificity for HDAC enzymes, which allows for targeted inhibition of gene expression. It also has a relatively long half-life, which makes it suitable for in vivo studies. However, one limitation of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide is its potential toxicity and side effects, which can affect the accuracy of the results obtained from lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide, including the development of more potent and selective HDAC inhibitors, the investigation of its potential use in combination with other anti-cancer drugs, and the exploration of its therapeutic potential in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is also needed to better understand the mechanisms of action of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide and its potential side effects in humans.
Synthesemethoden
The synthesis of 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide involves several steps, including the condensation of 4-methylbenzenesulfonyl chloride with 6-amino-1-hexanol, followed by the reaction with 4-methylpiperidin-1-amine and acetic anhydride. The resulting product is then treated with sodium hydroxide and purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of HDAC enzymes, which are involved in the regulation of gene expression and play a crucial role in the development and progression of cancer. By inhibiting HDACs, 4-methyl-N-(6-(4-methylpiperidin-1-yl)-6-oxohexyl)benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells, suppress tumor growth, and enhance the effectiveness of other anti-cancer drugs.
Eigenschaften
IUPAC Name |
4-methyl-N-[6-(4-methylpiperidin-1-yl)-6-oxohexyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-16-7-9-18(10-8-16)25(23,24)20-13-5-3-4-6-19(22)21-14-11-17(2)12-15-21/h7-10,17,20H,3-6,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSROATCYJTUOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCCCCNS(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.